

Introduction: Deciphering Molecular Structure with Vibrational Spectroscopy

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Compound of Interest

Compound Name: *1-Methyl-4-(2-nitroethenyl)pyrazole*

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In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Pyrazole derivatives, in particular, form the backbone of numerous pharmacologically active agents.[1][2] When functionalized with a nitrovinyl group ($-\text{CH}=\text{CH}-\text{NO}_2$), these molecules gain unique electronic and reactive properties, making them valuable synthons in organic synthesis.[3][4] Fourier Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive, and highly informative first-line analytical technique for confirming the successful synthesis and structural integrity of these complex molecules.[5]

This guide provides a comprehensive analysis of the characteristic FTIR absorption peaks for the nitrovinyl group when conjugated with a pyrazole ring. We will dissect the vibrational signatures of the constituent functional groups, explore the diagnostic spectral shifts arising from electronic conjugation, and present a comparative framework against simpler analogues. This analysis is grounded in established spectroscopic principles and supported by experimental data to provide researchers with a reliable interpretive tool.

The Vibrational Fingerprint: Understanding the Key Functional Groups

The FTIR spectrum of a nitrovinyl pyrazole is a composite of the vibrational modes of the nitro group, the vinyl linker, and the pyrazole ring. The electronic interplay between these

components—specifically conjugation—causes predictable shifts in their characteristic absorption frequencies, which are key to a definitive structural assignment.

The Nitro Group ($-\text{NO}_2$): A Tale of Two Stretches

The nitro group is characterized by two intense and unmistakable stretching vibrations:

- Asymmetric Stretch ($\nu_{\text{as}}(\text{NO}_2)$): This higher frequency band results from the two N–O bonds stretching out of phase. In simple nitroalkanes, it appears around 1550 cm^{-1} .[\[6\]](#)[\[7\]](#)
- Symmetric Stretch ($\nu_{\text{s}}(\text{NO}_2)$): This lower frequency band corresponds to the in-phase stretching of the N–O bonds. For nitroalkanes, this is typically found near 1375 cm^{-1} .[\[6\]](#)

The Effect of Conjugation: When the nitro group is conjugated with a π -system, such as the C=C double bond in the vinyl group and the aromatic pyrazole ring, electron density is delocalized. This resonance effect weakens the N–O bonds, lowering their force constants and shifting both the asymmetric and symmetric stretching bands to lower wavenumbers (a red shift). For aromatic nitro compounds, these peaks are typically observed in the ranges of $1550\text{--}1475\text{ cm}^{-1}$ (asymmetric) and $1360\text{--}1290\text{ cm}^{-1}$ (symmetric).[\[7\]](#)[\[8\]](#) This shift is a critical diagnostic indicator of the electronic environment of the nitro group.

The Vinyl Group ($-\text{CH}=\text{CH}-$): Probing the Double Bond

The vinyl group provides several key absorption bands:

- C=C Stretch ($\nu(\text{C}=\text{C})$): The stretching of the carbon-carbon double bond in isolated alkenes typically gives rise to a peak in the $1680\text{--}1620\text{ cm}^{-1}$ region.[\[9\]](#) However, similar to the nitro group, conjugation with both the electron-withdrawing nitro group and the pyrazole ring weakens the C=C bond. This delocalization reduces the bond's double-bond character, causing its stretching frequency to shift to a lower wavenumber, often appearing in the $1650\text{--}1600\text{ cm}^{-1}$ range.[\[10\]](#)
- =C–H Stretch ($\nu(\text{=C-H})$): The stretching vibration of the hydrogen atoms attached to the sp^2 -hybridized carbons of the double bond is a reliable marker. These peaks are characteristically found at wavenumbers above 3000 cm^{-1} , typically in the $3100\text{--}3000\text{ cm}^{-1}$ range, distinguishing them from the sp^3 C–H stretches of alkyl groups which appear below 3000 cm^{-1} .[\[11\]](#)[\[12\]](#)

- =C–H Bend ($\delta(=C-H)$): The out-of-plane bending vibrations (or "wags") of the vinyl C–H bonds are also diagnostic and occur in the fingerprint region, typically between 1000 cm^{-1} and 650 cm^{-1} .

The Pyrazole Ring: Skeletal Vibrations

The pyrazole ring, as a heteroaromatic system, exhibits a series of complex skeletal vibrations due to the stretching and bending of its C=C, C–C, C=N, and C–N bonds. These absorptions typically appear as a group of bands in the $1620\text{--}1400\text{ cm}^{-1}$ region.[13][14] Specific studies on nitropyrazoles and other derivatives have identified characteristic pyrazole ring stretching vibrations in the ranges of $1435\text{--}1381\text{ cm}^{-1}$ and $1360\text{--}1300\text{ cm}^{-1}$. [15] The precise positions can be influenced by the substitution pattern on the ring.

Comparative Analysis: Assembling the Full Picture

To confidently identify a nitrovinyl pyrazole, one must look for the simultaneous presence of all characteristic peaks and, crucially, their conjugation-induced shifts. The table below provides a comparative summary of the expected FTIR absorption ranges for a nitrovinyl pyrazole versus its constituent parts in an unconjugated state.

Vibrational Mode	Unconjugated System (Approx. cm^{-1})	Nitrovinyl Pyrazole (Approx. cm^{-1})	Rationale for Shift
$\nu_{\text{as}}(\text{NO}_2)$	1550 (in Nitroalkane) [6]	1565–1527[15]	Conjugation with the vinyl group and pyrazole ring lowers the N–O bond order.
$\nu_{\text{s}}(\text{NO}_2)$	1375 (in Nitroalkane) [6]	1353–1352[15]	Conjugation with the vinyl group and pyrazole ring lowers the N–O bond order.
$\nu(\text{C}=\text{C})$	1680–1640 (in Alkene) [12]	1650–1600[10]	Conjugation with the nitro group and pyrazole ring lowers the C=C bond order.
$\nu(\text{C}-\text{H})$	3100–3000 (in Alkene) [11]	3100–3000	Position is characteristic of sp^2 C–H bonds and less affected by conjugation.
Pyrazole Ring Stretch	~1600, ~1500, ~1450 (in Pyrazole)[10][13]	1435–1381 & 1360–1300[15]	Substitution and conjugation with the nitrovinyl group influence ring vibrations.

Experimental data from studies on substituted nitropyrazoles confirm these ranges. For instance, one study reports the asymmetric and symmetric $\nu(\text{NO}_2)$ vibrations at 1565–1527 cm^{-1} and 1353–1352 cm^{-1} , respectively, for a series of pyrazole derivatives.[15]

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocol describes a reliable method for preparing a solid sample of a nitrovinyl pyrazole for FTIR analysis using the potassium bromide (KBr) pellet technique.

Materials:

- Nitrovinyl pyrazole sample (1-2 mg)
- FTIR-grade Potassium Bromide (KBr), dried (approx. 100-200 mg)
- Agate mortar and pestle
- Pellet-press apparatus with die
- Spatula
- Infrared lamp or vacuum oven

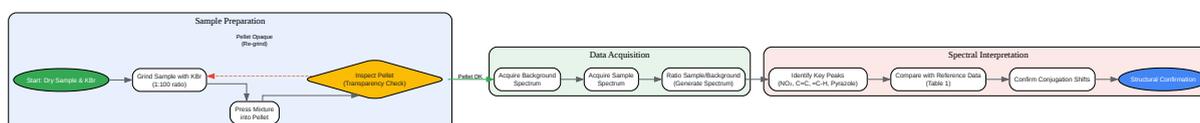
Methodology:

- **Drying:** Ensure both the KBr powder and the sample are completely dry. KBr is hygroscopic and water exhibits a very broad O–H stretching band ($\sim 3400\text{ cm}^{-1}$) that can obscure N–H or other relevant peaks. Dry the KBr in an oven at $\sim 110^\circ\text{C}$ for several hours and store it in a desiccator.
 - **Causality:** Eliminating water is critical for a clean spectrum, as its strong, broad absorption can mask key features in the $3600\text{-}3200\text{ cm}^{-1}$ region.[\[16\]](#)
- **Grinding:** Place approximately 100 mg of dried KBr into the agate mortar. Add 1-2 mg of the nitrovinyl pyrazole sample. Grind the mixture thoroughly with the pestle for 3-5 minutes until a fine, homogeneous powder is obtained.
 - **Causality:** Thorough grinding is essential to reduce the particle size of the sample below the wavelength of the IR radiation, which minimizes scattering (the Christiansen effect) and produces sharp, well-defined peaks. The sample must be uniformly dispersed in the KBr matrix.
- **Pellet Formation:** Transfer a portion of the powdered mixture into the pellet die. Assemble the die and place it in the hydraulic press. Apply pressure (typically 7-10 tons) for 1-2 minutes.

- Causality: The high pressure causes the KBr to flow and fuse, forming a transparent or translucent disc that is ideal for IR transmission.
- Pellet Inspection: Carefully release the pressure and disassemble the die. Remove the KBr pellet. A good pellet should be thin and transparent, not opaque or cloudy.
 - Trustworthiness: A transparent pellet indicates proper grinding and pressure, ensuring a high-quality spectrum with a flat baseline. An opaque pellet suggests scattering and will lead to poor results.
- Spectral Acquisition: Place the KBr pellet into the sample holder of the FTIR spectrometer. Record a background spectrum of the empty sample compartment first. Then, acquire the sample spectrum over the desired range (typically $4000\text{-}400\text{ cm}^{-1}$). The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Visualization of the Analytical Workflow

The following diagram outlines the logical flow from sample preparation to final data interpretation in the FTIR analysis of nitrovinyl pyrazoles.



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Caption: Workflow for FTIR analysis of nitrovinyl pyrazoles.

Conclusion

FTIR spectroscopy is an indispensable tool for the characterization of nitrovinyl pyrazoles. A conclusive identification hinges on a holistic interpretation of the spectrum. Researchers should seek the simultaneous appearance of the asymmetric and symmetric nitro group stretches red-shifted into the 1565–1527 cm^{-1} and 1353–1352 cm^{-1} regions, respectively; a conjugated C=C stretch between 1650–1600 cm^{-1} ; sp^2 C–H stretches above 3000 cm^{-1} ; and the characteristic fingerprint of the pyrazole ring skeletal vibrations. The observation of these features in concert provides a self-validating and authoritative confirmation of the target molecular structure.

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